molecular formula C16H16O3 B1204901 3-hydroxy-4',5-dimethoxystilbene CAS No. 58436-29-6

3-hydroxy-4',5-dimethoxystilbene

Cat. No.: B1204901
CAS No.: 58436-29-6
M. Wt: 256.3 g/mol
InChI Key: ULMJJZHWFJYIMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4’,5-dimethoxystilbene can be achieved through various synthetic routes. One common method involves the methylation of resveratrol using methyl iodide in the presence of a base . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of 3-hydroxy-4’,5-dimethoxystilbene can be achieved through microbial fermentation. Engineered strains of Escherichia coli and Streptomyces venezuelae have been used to produce high yields of methylated stilbenes, including 3-hydroxy-4’,5-dimethoxystilbene . This method offers an efficient and environmentally friendly alternative to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4’,5-dimethoxystilbene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3-hydroxy-4’,5-dimethoxystilbene .

Scientific Research Applications

3-Hydroxy-4’,5-dimethoxystilbene has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4’,5-dimethoxystilbene is unique due to its specific substitution pattern, which imparts distinct biological activities and stability compared to other stilbenes. Its enhanced antiproliferative activity against cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

3-methoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-18-15-7-5-12(6-8-15)3-4-13-9-14(17)11-16(10-13)19-2/h3-11,17H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMJJZHWFJYIMM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58436-29-6
Record name 3-Methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58436-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What types of microorganisms were studied in relation to resveratrol's antimicrobial activity in the provided research?

A1: While the provided abstract doesn't specify the exact microorganisms, it mentions that the research focused on the "antimicrobial activity of resveratrol-derived monomers and dimers against foodborne pathogens" []. This suggests the study likely investigated bacteria commonly associated with foodborne illnesses, such as Salmonella, Listeria monocytogenes, or Escherichia coli.

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